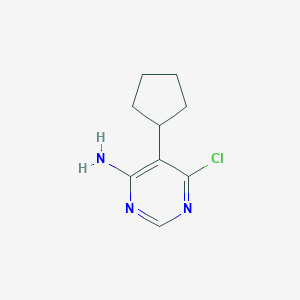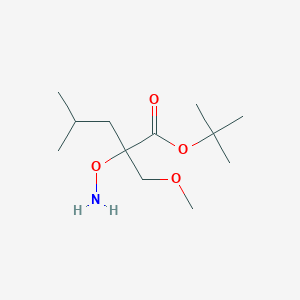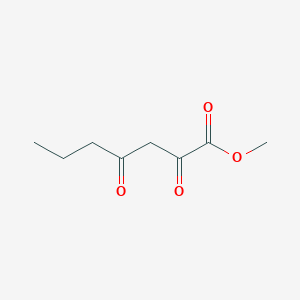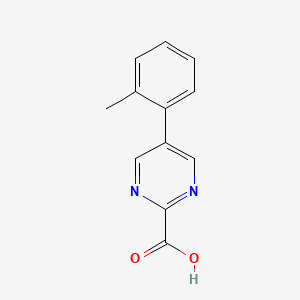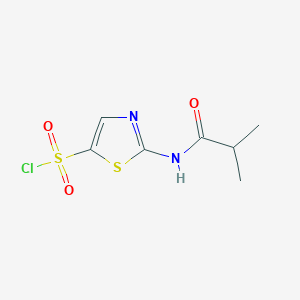
N-Butyl-N-methylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-methylpiperidine-4-carboxamide is a chemical compound with the molecular formula C11H22N2O. It is a piperidine derivative and is often used in biochemical research, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with butyl and methyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:
Starting Materials: Piperidine, butyl chloride, and methylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
N-Butyl-N-methylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect protein interactions and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Butylpiperidine-4-carboxamide: Similar structure but lacks the methyl group.
N-Methylpiperidine-4-carboxamide: Similar structure but lacks the butyl group.
Piperidine-4-carboxamide: The parent compound without butyl and methyl substitutions.
Uniqueness
N-Butyl-N-methylpiperidine-4-carboxamide is unique due to its dual substitution with both butyl and methyl groups, which imparts specific chemical and biological properties. This dual substitution enhances its reactivity and interaction with molecular targets, making it a valuable compound in research .
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
N-butyl-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-3-4-9-13(2)11(14)10-5-7-12-8-6-10/h10,12H,3-9H2,1-2H3 |
Clave InChI |
YWDIUQYPFNPADD-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)C(=O)C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




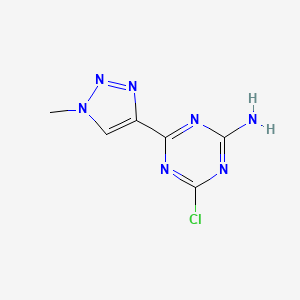


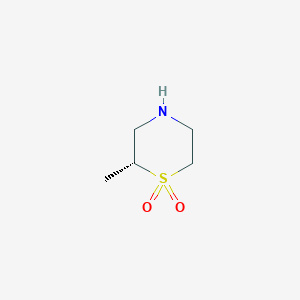
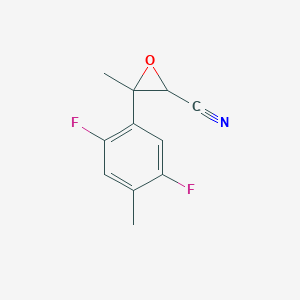
![1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13184326.png)
![3-[1-(4-Bromo-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13184331.png)
